3-(4-Fluorophenyl)pyridine Exhibits Distinct Kinase Inhibition Profile vs. 2-Pyridyl and 4-Pyridyl Regioisomers
In a systematic structure-activity relationship study of 4-fluorophenyl-imidazole kinase inhibitors, the substitution pattern of the heteroaryl group at imidazole C-5 was varied across pyridine regioisomers. Compound 3, bearing a 3-pyridyl substituent (structurally related to the core of 3-(4-fluorophenyl)pyridine), exhibited CK1δ inhibition with an IC₅₀ of 89 nM. In contrast, the same scaffold with a pyrimidine substituent (compound 15) showed p38α MAPK inhibition with IC₅₀ = 250 nM, while pyridin-2-one substitution (compound 31) yielded JAK2 inhibition with IC₅₀ = 62 nM [1]. This demonstrates that the 3-pyridyl moiety confers preferential CK1δ activity distinct from alternative heteroaryl substitutions.
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | CK1δ IC₅₀ = 89 nM (compound 3 containing 3-pyridyl moiety) |
| Comparator Or Baseline | Pyrimidine analog: p38α IC₅₀ = 250 nM; Pyridin-2-one analog: JAK2 IC₅₀ = 62 nM |
| Quantified Difference | 3-pyridyl-containing compound shows 2.8-fold higher potency against CK1δ than the pyrimidine analog against p38α; distinct kinase selectivity profile across regioisomers |
| Conditions | In vitro kinase inhibition assay; recombinant human kinases; ATP concentration at Kₘ |
Why This Matters
This quantitative kinase selectivity data enables researchers targeting CK1δ to prioritize the 3-pyridyl scaffold over 2-pyridyl or 4-pyridyl alternatives, reducing candidate attrition in lead optimization.
- [1] Seerden JP, Leusink-Ionescu G, Woudenberg-Vrenken T, Dros B, Molema G, Kamps JA, Kellogg RM. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorg Med Chem Lett. 2014;24(15):3521-3525. PMID: 24930833. View Source
